molecular formula C8H15N B3050704 3-Azabicyclo[3.3.1]nonane CAS No. 280-70-6

3-Azabicyclo[3.3.1]nonane

Cat. No.: B3050704
CAS No.: 280-70-6
M. Wt: 125.21 g/mol
InChI Key: XAIUACHCJPWUEF-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.3.1]nonane is a bicyclic organic compound that features a nitrogen atom within its ring structure. This compound is notable for its presence in various biologically significant natural products, particularly indole-based alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic strategies have been developed to construct the 3-Azabicyclo[3.3.1]nonane framework. One notable method involves a radical cyclization approach. For instance, a SmI2-mediated radical cyclization protocol has been effective in constructing the indole-fused azabicyclo[3.3.1]nonane ring system . Another method includes a one-pot tandem Mannich annulation, which synthesizes this compound derivatives directly from aromatic ketones, paraformaldehyde, and dimethylamine .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The one-pot tandem Mannich annulation, in particular, offers a straightforward and efficient pathway that could be adapted for larger-scale production .

Scientific Research Applications

. The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development. Additionally, 3-Azabicyclo[3.3.1]nonane derivatives have been used in asymmetric catalysis and as ion receptors, metallocycles, and molecular tweezers .

Comparison with Similar Compounds

3-Azabicyclo[3.3.1]nonane can be compared to other bicyclic compounds, such as bicyclo[3.3.1]nonane and its derivatives. While bicyclo[3.3.1]nonane is also a bicyclic structure, the presence of a nitrogen atom in this compound introduces unique chemical properties and reactivity . Similar compounds include indole-fused azabicyclo[3.3.1]nonane, which shares the bicyclic framework but incorporates an indole moiety, further enhancing its biological activity .

Conclusion

This compound is a fascinating compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it a valuable target for synthetic chemists, and its potential in medicinal chemistry continues to drive research in this area. As new synthetic methods and applications are developed, this compound will likely remain an important compound in the field of organic chemistry.

Properties

IUPAC Name

3-azabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-7-4-8(3-1)6-9-5-7/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIUACHCJPWUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275446
Record name 3-azabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280-70-6
Record name 3-azabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.3.1]nonane
Reactant of Route 2
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Reactant of Route 4
3-Azabicyclo[3.3.1]nonane
Reactant of Route 5
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Reactant of Route 6
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